molecular formula C12H11BrN2O4 B14260649 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione

5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione

Cat. No.: B14260649
M. Wt: 327.13 g/mol
InChI Key: VUFGWXHBVMTEEL-UHFFFAOYSA-N
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Description

5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione: is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a 4-bromo-phenyl group attached to a hydrazono moiety, which is further connected to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves the reaction of 4-bromoaniline with Meldrum’s acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in various organic synthesis reactions .

Biology

Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent and is being studied for its ability to inhibit specific enzymes involved in cancer cell proliferation .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with receptor proteins, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11BrN2O4

Molecular Weight

327.13 g/mol

IUPAC Name

5-[(4-bromophenyl)hydrazinylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)9(11(17)19-12)15-14-8-5-3-7(13)4-6-8/h3-6,14H,1-2H3

InChI Key

VUFGWXHBVMTEEL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NNC2=CC=C(C=C2)Br)C(=O)O1)C

Origin of Product

United States

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